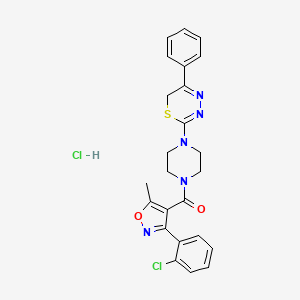
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C24H23Cl2N5O2S and its molecular weight is 516.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory research. This article delves into the biological activity of this compound, supported by various studies and data.
The molecular formula of the compound is C24H23Cl2N5O2S with a molecular weight of 516.4 g/mol. It features distinct structural elements that contribute to its biological activity, including the isoxazole and thiadiazole rings, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H23Cl2N5O2S |
| Molecular Weight | 516.4 g/mol |
| CAS Number | 1351654-65-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds featuring the 1,3,4-thiadiazole scaffold have shown significant in vitro cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values reported for these compounds range from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
Case Study:
In a study evaluating the cytotoxic effects of thiadiazole derivatives, one compound exhibited an IC50 value of 3.21 µg/mL against MCF-7 cells after structural modifications that enhanced lipophilicity . This suggests that similar modifications in our compound could potentially enhance its anticancer efficacy.
Antimicrobial Activity
The biological activity of 1,3,4-thiadiazole derivatives extends to antimicrobial properties as well. Research indicates that these compounds possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell function . The presence of the piperazine moiety in the structure may also contribute to enhanced antimicrobial potency.
Research Findings:
A systematic review highlighted that various thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The incorporation of phenyl and piperazine groups was noted to improve antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing isoxazole and thiadiazole rings have been documented extensively. These compounds can inhibit key inflammatory mediators and enzymes involved in inflammatory processes .
Mechanism:
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine release, leading to reduced inflammation in various experimental models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the isoxazole or thiadiazole rings can significantly alter potency:
- Substitution Patterns : Changing substituents on the phenyl rings or piperazine can lead to variations in IC50 values.
- Linker Variations : Different linkers between the isoxazole and piperazine can influence solubility and bioavailability.
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2S.ClH/c1-16-21(22(28-32-16)18-9-5-6-10-19(18)25)23(31)29-11-13-30(14-12-29)24-27-26-20(15-33-24)17-7-3-2-4-8-17;/h2-10H,11-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEZJWOBWSALOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(CS4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













